3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate nitrogen-containing reagents. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-(trifluoromethyl)pyridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yield and purity. The vapor-phase reaction approach, which includes a catalyst fluidized-bed phase, is one such method used to produce trifluoromethyl-substituted pyridines .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A structurally related compound with similar applications in pharmaceuticals and agrochemicals.
2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine: Another fluorinated pyridine derivative with unique chemical properties.
Uniqueness
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-6-5(14-13-4)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
NLWVTXQTWFKBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2C(F)(F)F |
Origin of Product |
United States |
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